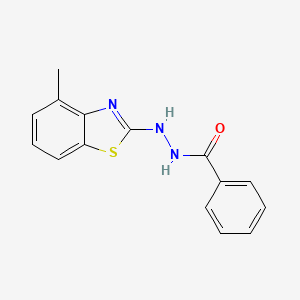

N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

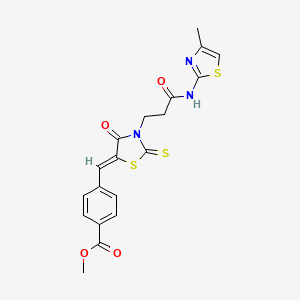

“N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide” is a compound that belongs to the class of benzothiazoles . Benzothiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Molecular Structure Analysis

Benzothiazoles, including “N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide”, are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the benzothiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Scientific Research Applications

Anti-inflammatory Applications

Compounds with the benzothiazole moiety have been studied for their anti-inflammatory properties. Specifically, derivatives similar to N’-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide have shown inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the inflammatory process . These compounds could potentially be developed into new anti-inflammatory drugs that offer an alternative to current medications with fewer side effects.

Antimicrobial Activity

Benzothiazole derivatives have been recognized for their potent antimicrobial properties. Research has indicated that these compounds can be effective against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . This opens up possibilities for the development of new antibiotics, especially in the face of rising antibiotic resistance.

Antitumor and Cytotoxic Activity

The benzothiazole nucleus is a prominent feature in molecules with antitumor activity. Studies have shown that certain benzothiazole derivatives exhibit cytotoxicity against various cancer cell lines . This suggests that N’-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide could serve as a lead compound in the design of new anticancer drugs.

Antitubercular Potential

Recent advances in medicinal chemistry have highlighted the synthesis of benzothiazole-based compounds with significant anti-tubercular activity . These compounds have shown better inhibition potency against Mycobacterium tuberculosis compared to standard drugs, indicating the potential of N’-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide derivatives in treating tuberculosis.

Neuroprotective Effects

Thiazole derivatives have been associated with neuroprotective effects, offering potential therapeutic applications in neurodegenerative diseases . The modulation of neurotransmitter systems by these compounds could lead to new treatments for conditions such as Alzheimer’s and Parkinson’s disease.

Anticonvulsant Properties

Some benzothiazole derivatives have been evaluated for their anticonvulsant activities, which could be beneficial in the treatment of epilepsy . The development of new anticonvulsant drugs from benzothiazole derivatives like N’-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide could provide more options for patients with seizure disorders.

Future Directions

Benzothiazoles, including “N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide”, have shown promising biological activities, suggesting their potential in the development of new therapeutic agents . Future research could focus on exploring the specific biological activities of “N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide” and its potential applications in medicine.

Mechanism of Action

Target of Action

The primary target of N’-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .

Mode of Action

N’-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it disrupts the production of prostaglandins from arachidonic acid . This disruption can lead to a decrease in inflammation and pain, as prostaglandins are known to mediate these responses .

Result of Action

The inhibition of COX enzymes by N’-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation and pain, as prostaglandins are key mediators of these responses .

properties

IUPAC Name |

N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c1-10-6-5-9-12-13(10)16-15(20-12)18-17-14(19)11-7-3-2-4-8-11/h2-9H,1H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUHPGXYFLQGCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-(3-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate](/img/structure/B2864915.png)

![5-bromo-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2864916.png)

![2-[4-(2-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2864925.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2864927.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2864929.png)

![1-[(2-fluorophenyl)sulfonyl]-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-D-prolinamide](/img/structure/B2864930.png)